molecular formula C27H25ClFN3O3 B2410688 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 1018162-55-4

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2410688
CAS No.: 1018162-55-4
M. Wt: 493.96
InChI Key: PEPUHDYCHVSMDG-UHFFFAOYSA-N
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Description

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H25ClFN3O3 and its molecular weight is 493.96. The purity is usually 95%.
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Properties

IUPAC Name

4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFN3O3/c1-17-11-22(9-10-23(17)28)35-16-21(33)15-32-25-8-3-2-7-24(25)30-27(32)18-12-26(34)31(14-18)20-6-4-5-19(29)13-20/h2-11,13,18,21,33H,12,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPUHDYCHVSMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one , identified by CAS number 1112357-12-6 , is a synthetic organic molecule with potential pharmacological applications. This article provides a detailed analysis of its biological activity, synthesizing findings from various studies and presenting relevant data.

Basic Information

PropertyValue
Molecular Formula C28_{28}H28_{28}ClN3_{3}O3_{3}
Molecular Weight 490.0 g/mol
CAS Number 1112357-12-6

The molecular structure includes a benzimidazole core, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Potential

Recent studies have indicated that compounds similar to the target molecule exhibit notable anticancer activity. For instance, derivatives of benzimidazole have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the inhibition of proteins such as MDM2, which regulates p53, a critical tumor suppressor .

Case Study: MDM2 Inhibition

A related study demonstrated that certain benzimidazole derivatives bind to MDM2 with high affinity, inhibiting its function and leading to increased p53 activity. This suggests that our compound may similarly affect cancer cell lines, particularly those resistant to conventional therapies .

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. Research indicates that modifications in the benzimidazole structure can enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogenated phenyl groups often correlates with increased potency due to enhanced lipophilicity and membrane permeability .

Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzimidazole Derivative AE. coli32 µg/mL
Benzimidazole Derivative BS. aureus16 µg/mL
Target CompoundS. aureusTBD

Enzyme Inhibition

Another area of interest is the enzyme inhibitory potential of the compound. Studies have shown that related compounds can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease, which are important in neurological functions and urea cycle regulation, respectively .

Table: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Benzimidazole Derivative CAChE25
Target CompoundUreaseTBD

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of our compound. The presence of specific functional groups (e.g., halogens, hydroxyls) can significantly influence biological interactions and overall pharmacological profiles.

Key Findings from SAR Studies

  • Hydroxyl Groups : Enhance solubility and bioavailability.
  • Halogen Substituents : Increase lipophilicity, improving membrane penetration.
  • Pyrrolidine Moiety : Associated with neuroactivity and potential CNS effects.

Scientific Research Applications

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. The structural components of the molecule are believed to contribute to its ability to interact with biological targets effectively.

Anti-Cancer Activity

Research indicates that compounds with benzimidazole and pyrrolidinone structures exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound mentioned may share similar mechanisms, although detailed studies are required to confirm these effects.

Antimicrobial Properties

The presence of halogenated phenyl groups (such as the 4-chloro and 3-fluoro substituents) can enhance antimicrobial activity. Previous studies have demonstrated that halogenated compounds often exhibit increased potency against a range of bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development.

Biochemical Research Applications

Beyond therapeutic uses, this compound may serve as a valuable tool in biochemical research.

Enzyme Inhibition Studies

Compounds with similar structures are often utilized in enzyme inhibition studies due to their ability to bind selectively to active sites. This compound could be tested against various enzymes involved in metabolic pathways or signaling cascades, providing insights into its mechanism of action.

Molecular Probes

Given its complex structure, it may also function as a molecular probe in cellular studies, allowing researchers to track biological processes or interactions at the molecular level.

Case Studies

While specific case studies directly involving this compound may be limited, analogous compounds have been extensively studied:

Case Study 1: Benzimidazole Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the anti-cancer efficacy of various benzimidazole derivatives, demonstrating that modifications in their structure significantly affected their biological activity. The findings suggest that similar modifications in the compound could yield potent anti-cancer agents.

Case Study 2: Pyrrolidinone Compounds

Research outlined in Bioorganic & Medicinal Chemistry Letters showed that pyrrolidinone derivatives exhibited promising results as inhibitors of specific kinases involved in cancer progression. This supports the potential for the pyrrolidinone component of the compound to contribute to therapeutic efficacy.

Q & A

Q. Methodological Answer :

  • HPLC : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to resolve polar impurities from the benzimidazole core .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
  • Elemental Analysis : Validate halogen (Cl, F) content with combustion ion chromatography .

Advanced: How to resolve contradictions in SAR data for fluorophenyl-substituted pyrrolidinones?

Methodological Answer :
Contradictions may arise from off-target effects or assay variability:

  • Orthogonal Assays : Test activity across multiple platforms (e.g., FRET for enzymatic inhibition, cellular viability assays) .
  • Metabolite Screening : Use LC-MS/MS to identify in vitro metabolites that may interfere with activity .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to validate binding mode hypotheses .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Q. Methodological Answer :

  • Salt Formation : Screen hydrochloride or mesylate salts via pH-dependent solubility assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxypropyl) to enhance bioavailability .
  • Co-solvent Systems : Use DMSO/PEG 400 mixtures for preclinical formulations, ensuring stability via accelerated stress testing .

Basic: How to troubleshoot low yields in the final coupling step?

Q. Methodological Answer :

  • Catalyst Optimization : Replace Pd(PPh3_3)4_4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C-N bond formation .
  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Workup Refinement : Use aqueous/organic extraction (ethyl acetate/brine) to recover unreacted starting materials .

Advanced: Can DFT calculations predict regioselectivity in benzimidazole functionalization?

Methodological Answer :
Yes. Use Gaussian 09 with B3LYP/6-31G* basis sets to:

  • Calculate Fukui indices for electrophilic attack sites on the benzimidazole ring .
  • Compare energy barriers for alternative reaction pathways (e.g., N1 vs. N3 alkylation) .
  • Validate predictions with experimental 15N^{15}\text{N} NMR shifts .

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